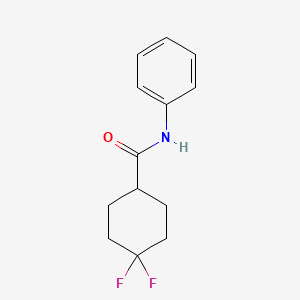
4,4-difluoro-N-phenylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide can be achieved through the reaction of 4,4-difluorocyclohexane-1-carboxylic acid with aniline . The reaction typically involves the use of a suitable coupling reagent under controlled conditions to facilitate the formation of the carboxamide bond. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
4,4-difluoro-N-phenylcyclohexane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the phenyl group can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4-difluoro-N-phenylcyclohexane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4,4-difluoro-N-phenylcyclohexane-1-carboxamide can be compared with similar compounds such as 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile . While both compounds share similar structural features, the presence of different functional groups (carboxamide vs. carbonitrile) imparts unique chemical and biological properties to each compound. The carboxamide group in this compound may offer different reactivity and interaction profiles compared to the carbonitrile group in 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile .
Propriétés
Formule moléculaire |
C13H15F2NO |
|---|---|
Poids moléculaire |
239.26 g/mol |
Nom IUPAC |
4,4-difluoro-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)8-6-10(7-9-13)12(17)16-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,17) |
Clé InChI |
XGQDJZLRCIMXHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)NC2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


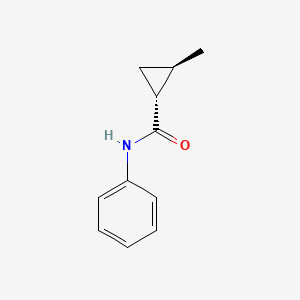
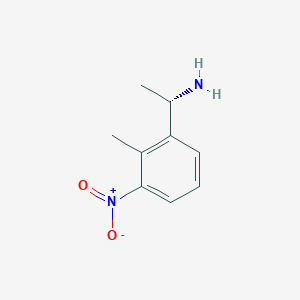
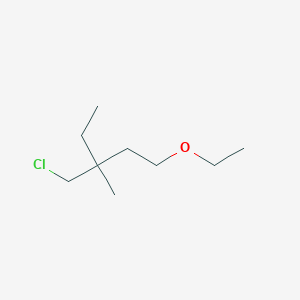

![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)



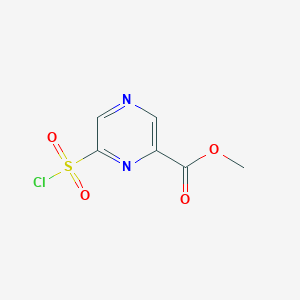
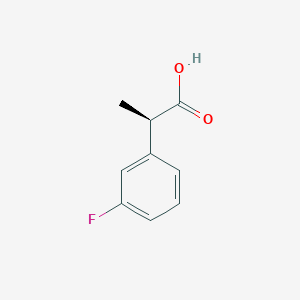
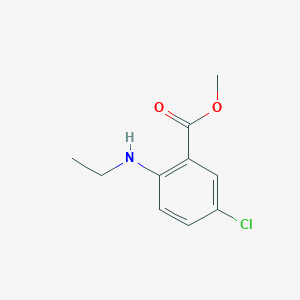
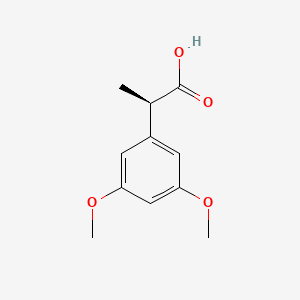
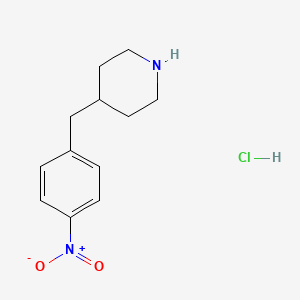
![2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)
